5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine
Overview
Description
5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a hydroxy group, and an imino group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Ethylation: The ethyl group can be added through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base.
Hydroxylation and Imination: The hydroxy and imino groups can be introduced through selective oxidation and subsequent imination reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-6-methyl-3-hydroxy-2-imino-pyrimidin-4-amine
- 5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-amino-pyrimidin-4-amine
- 5-(4-Chlorophenyl)-6-ethyl-3-oxo-2-imino-pyrimidin-4-amine
Uniqueness
5-(4-Chlorophenyl)-6-ethyl-3-hydroxy-2-imino-pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-2-9-10(7-3-5-8(13)6-4-7)11(14)17(18)12(15)16-9/h3-6,15,18H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERYRMYNXJFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=N)N(C(=C1C2=CC=C(C=C2)Cl)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919859 | |
Record name | 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91284-15-0 | |
Record name | 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, 3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-5-(4-chlorophenyl)-4-ethyl-2-iminopyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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